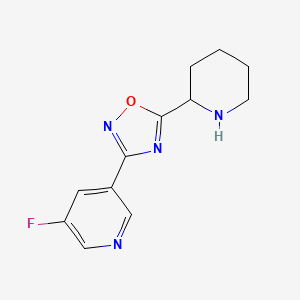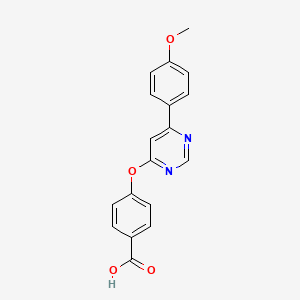
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-异丙基-3-(三氟甲基)-1H-吡唑-4-基)乙酸是一种含有吡唑环的化合物,该吡唑环被异丙基和三氟甲基取代。
准备方法
合成路线和反应条件
2-(1-异丙基-3-(三氟甲基)-1H-吡唑-4-基)乙酸的合成通常涉及吡唑环的形成,然后引入异丙基和三氟甲基。一种常见的方法是将合适的肼衍生物与1,3-二酮环化,然后进行后续的官能团修饰。
工业生产方法
该化合物的工业生产方法可能涉及优化的反应条件,以确保高产率和纯度。这包括使用催化剂、控制温度和使用特定溶剂来有效地促进反应。
化学反应分析
反应类型
2-(1-异丙基-3-(三氟甲基)-1H-吡唑-4-基)乙酸可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为醇或胺。
取代: 在适当的条件下,三氟甲基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 亲核取代反应可能涉及氢化钠 (NaH) 或有机锂化合物等试剂。
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
科学研究应用
2-(1-异丙基-3-(三氟甲基)-1H-吡唑-4-基)乙酸在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构件。
生物学: 该化合物可用于研究酶相互作用和代谢途径。
工业: 它用于生产农用化学品和具有独特性能的材料。
作用机制
2-(1-异丙基-3-(三氟甲基)-1H-吡唑-4-基)乙酸的作用机制涉及它与特定分子靶标的相互作用。三氟甲基可以增强化合物的亲脂性,使其能够更有效地与蛋白质或酶上的疏水位点相互作用。这种相互作用可以调节这些蛋白质的活性,从而导致各种生物效应。
相似化合物的比较
类似化合物
2-(1-异丙基-3-甲基-1H-吡唑-4-基)乙酸: 结构相似,但缺少三氟甲基。
2-(1-异丙基-3-(三氟甲基)-1H-吡唑-4-基)丙酸: 结构相似,但具有丙酸基而不是乙酸基。
独特性
2-(1-异丙基-3-(三氟甲基)-1H-吡唑-4-基)乙酸中存在三氟甲基赋予了其独特的特性,例如增强的亲脂性和代谢稳定性,使其与其他类似化合物区分开来。
属性
分子式 |
C9H11F3N2O2 |
|---|---|
分子量 |
236.19 g/mol |
IUPAC 名称 |
2-[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C9H11F3N2O2/c1-5(2)14-4-6(3-7(15)16)8(13-14)9(10,11)12/h4-5H,3H2,1-2H3,(H,15,16) |
InChI 键 |
XMSPYRQGCSJNJG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C(=N1)C(F)(F)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793574.png)
![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11793582.png)

![3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793589.png)







![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11793645.png)
